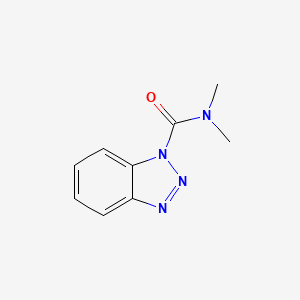

N,N-dimethylbenzotriazole-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-dimethylbenzotriazole-1-carboxamide is a chemical compound belonging to the benzotriazole family Benzotriazoles are known for their versatility and stability, making them valuable in various chemical reactions and applications

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylbenzotriazole-1-carboxamide typically involves the reaction of benzotriazole with dimethylamine and a carboxylating agent. One common method includes the use of 1H-benzotriazole, which is reacted with dimethylamine in the presence of a carboxylating agent such as carbon dioxide or phosgene. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality. The scalability of the synthesis process makes it feasible for large-scale production, catering to the demands of various industries .

化学反应分析

Chemical Reactions of Benzotriazole Derivatives

Benzotriazole derivatives can participate in a variety of chemical reactions, including alkylation and acylation reactions. For instance, benzotriazoles can undergo site-selective N1-alkylation with diazo compounds under visible light conditions . These reactions often require controlled conditions to achieve high yields and purity.

Chemical Reaction Analysis

Given the lack of specific data on N,N-Dimethylbenzotriazole-1-carboxamide, we can infer potential chemical reactions based on similar compounds:

-

Alkylation Reactions : Benzotriazoles can undergo alkylation reactions, which might be applicable to this compound.

-

Acylation Reactions : These compounds could potentially undergo acylation reactions, modifying their carboxamide group.

-

Hydrolysis : The carboxamide group in this compound might be susceptible to hydrolysis under acidic or basic conditions.

Data Tables and Research Findings

While specific data tables for this compound are not available, related compounds provide insights into potential chemical behaviors:

科学研究应用

Chemical Applications

Reagent in Organic Synthesis

N,N-Dimethylbenzotriazole-1-carboxamide serves as a reagent in organic synthesis, facilitating the formation of various heterocyclic compounds. Its stability and reactivity make it an essential tool for chemists aiming to construct complex molecular architectures.

Corrosion Inhibitors

The compound is utilized in developing corrosion inhibitors. Its ability to form protective films on metal surfaces helps prevent oxidation and degradation, making it valuable in industrial applications where metal integrity is crucial.

Biological Applications

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a series of derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. One compound demonstrated significant growth inhibition in SK-MES1 lung cancer cells, inducing apoptosis in a dose-dependent manner .

Antiviral Activity

The compound has also shown promise in antiviral applications. Research indicated that certain derivatives could inhibit the helicase of poliovirus and other Picornaviruses, suggesting potential therapeutic avenues for viral infections .

Case Studies

Case Study 1: Anticancer Screening

In a study involving the NCI60 Human Tumor Cell Lines Screen, several derivatives of this compound were evaluated for their anticancer properties. Compound 3b emerged as a lead candidate due to its potent antiproliferative effects across various cancer cell lines .

Case Study 2: Antiviral Efficacy

Another study focused on the antiviral efficacy of benzotriazole derivatives against poliovirus. Compounds derived from this compound showed significant inhibition of viral replication, indicating their potential as antiviral agents .

作用机制

The mechanism of action of N,N-dimethylbenzotriazole-1-carboxamide involves its interaction with various molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. This compound’s ability to stabilize radicals and act as an electron-donating or electron-withdrawing group further enhances its reactivity and effectiveness in various applications .

相似化合物的比较

Benzotriazole: A parent compound with similar stability and reactivity.

N-methylbenzotriazole: A derivative with one methyl group, offering slightly different properties.

N,N-dimethylbenzotriazole: Another derivative with two methyl groups, similar to N,N-dimethylbenzotriazole-1-carboxamide but without the carboxamide group.

Uniqueness: this compound stands out due to its carboxamide group, which imparts unique chemical and biological properties.

生物活性

N,N-Dimethylbenzotriazole-1-carboxamide (DMBCA) is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of DMBCA, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DMBCA is characterized by its benzotriazole core with a dimethylamino and carboxamide functional group. The molecular formula is C9H10N4O, and it exhibits unique properties that contribute to its biological activities.

The biological activity of DMBCA can be attributed to several mechanisms:

- Enzyme Interaction : DMBCA can interact with various enzymes through π–π stacking and hydrogen bonding, influencing their activity. This interaction is critical for its potential use as a biochemical probe in enzyme studies.

- Radical Stabilization : The compound's ability to stabilize radicals enhances its reactivity and effectiveness in biological systems.

- Antiviral Activity : Recent studies indicate that derivatives of benzotriazole compounds, including DMBCA, exhibit antiviral properties against viruses such as Coxsackievirus B5. These compounds can protect cells from viral infections by interfering with the early stages of viral attachment .

Anticancer Activity

DMBCA has shown potential as an anticancer agent. In vitro studies have demonstrated that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study identified a derivative with an EC50 value indicating effective inhibition of cell growth in tumor cells, suggesting the compound's potential for further development as an anticancer therapeutic .

Antimicrobial Properties

The antimicrobial activity of DMBCA has also been explored. Research indicates that benzotriazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. Compounds similar to DMBCA have been tested against common bacterial strains, showing promising results in inhibiting bacterial growth due to their structural characteristics .

Antiviral Effects

DMBCA and its derivatives have been evaluated for antiviral efficacy against several viruses. Studies have highlighted that specific compounds can exhibit selective antiviral activity with low cytotoxicity, making them candidates for further investigation in antiviral drug development .

Case Studies

- Antiviral Activity Against Coxsackievirus B5 :

-

Antitumor Screening :

- In another study focusing on antitumor properties, several benzotriazole derivatives were evaluated for their ability to induce apoptosis in cancer cell lines. One specific derivative demonstrated significant cytotoxic effects at low concentrations, highlighting the potential of DMBCA-related compounds in cancer therapy .

Comparative Analysis with Related Compounds

属性

IUPAC Name |

N,N-dimethylbenzotriazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-12(2)9(14)13-8-6-4-3-5-7(8)10-11-13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDIPSOWTZADHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。